molecular formula C7H12O2 B1448903 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde CAS No. 1934420-08-2

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

Cat. No.: B1448903
CAS No.: 1934420-08-2
M. Wt: 128.17 g/mol
InChI Key: DMYYIYGCKQZCLT-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with an ethoxymethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid intermediate. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to introduce the cyclopropane ring . The ethoxymethyl group can be introduced via alkylation reactions, and the aldehyde functionality can be incorporated through oxidation of a primary alcohol or via formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods. Catalytic processes, such as those using transition metal catalysts, can be optimized for higher yields and selectivity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

    Addition: Grignard reagents, organolithium reagents.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Various substituted cyclopropane derivatives.

    Addition: Secondary alcohols.

Scientific Research Applications

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, leading to the formation of more stable products .

Comparison with Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    1-(Methoxymethyl)cyclopropane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its reactivity and applications.

    Cyclopropane-1,1-dicarbaldehyde:

Uniqueness: 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl group and the aldehyde functionality on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

1-(ethoxymethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYIYGCKQZCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

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